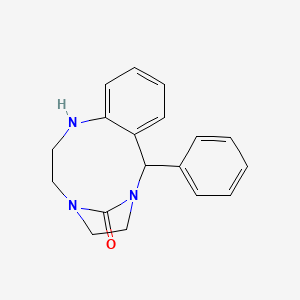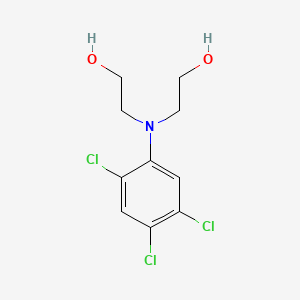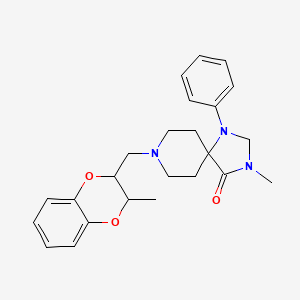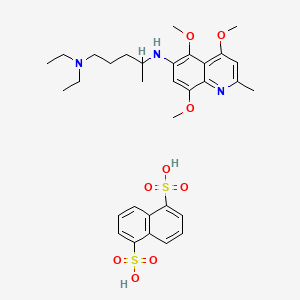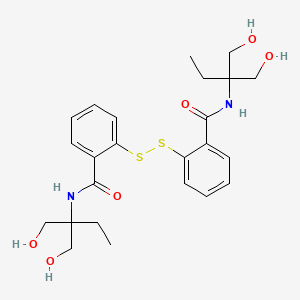
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include ethyl alcohol, hydroxylamine, and disulfide compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to remove impurities and achieve the desired quality.
化学反応の分析
Types of Reactions
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The disulfide bonds can be reduced to thiol groups.
Substitution: The carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. The disulfide bonds play a crucial role in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester
- Tetradecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester
Uniqueness
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide stands out due to its combination of hydroxyl, carbamoyl, and disulfanyl groups, which provide a unique set of chemical properties and potential applications. The presence of disulfide bonds, in particular, offers distinct redox capabilities not commonly found in similar compounds.
特性
CAS番号 |
81419-25-2 |
|---|---|
分子式 |
C24H32N2O6S2 |
分子量 |
508.7 g/mol |
IUPAC名 |
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]-2-[[2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C24H32N2O6S2/c1-3-23(13-27,14-28)25-21(31)17-9-5-7-11-19(17)33-34-20-12-8-6-10-18(20)22(32)26-24(4-2,15-29)16-30/h5-12,27-30H,3-4,13-16H2,1-2H3,(H,25,31)(H,26,32) |
InChIキー |
PVIHMSDDRLYKAF-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(CO)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(CC)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


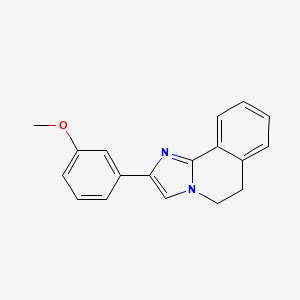
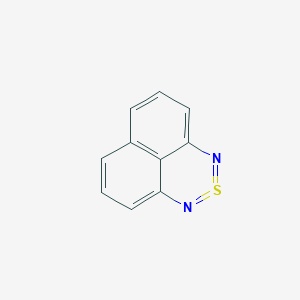
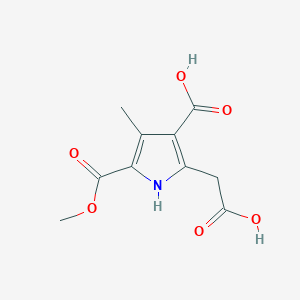
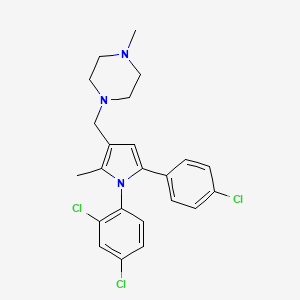

![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
